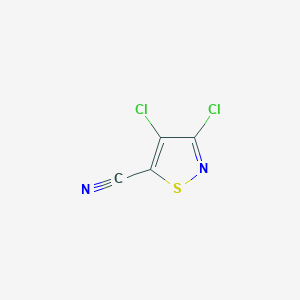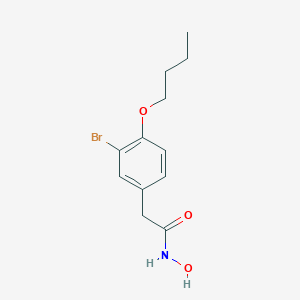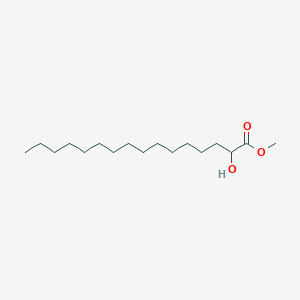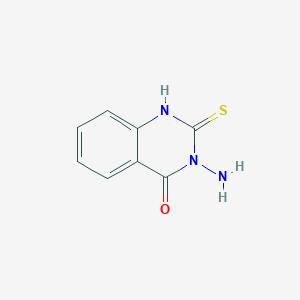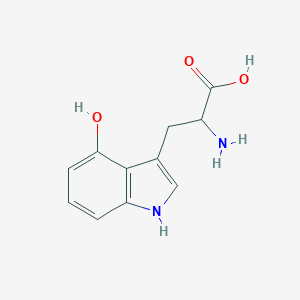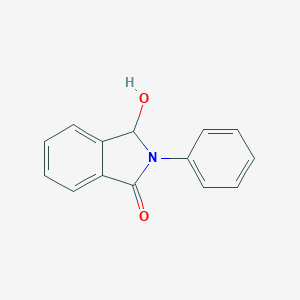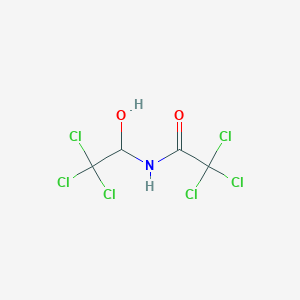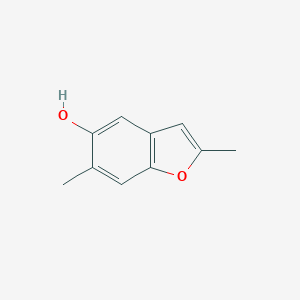
2,6-Dimethylbenzofuran-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylbenzofuran-5-ol is a chemical compound that has been the subject of considerable scientific research in recent years. This compound is of interest to researchers due to its potential applications in a variety of fields, including medicine, materials science, and environmental science.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylbenzofuran-5-ol has been studied for its potential applications in various fields of scientific research. In the field of medicine, it has been investigated for its potential as an anti-cancer agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, it has been used as a building block for the synthesis of novel polymers and as a fluorescent probe for the detection of metal ions. In environmental science, it has been studied as a potential pollutant and as a biosensor for the detection of environmental toxins.
Wirkmechanismus
The mechanism of action of 2,6-Dimethylbenzofuran-5-ol is not fully understood, but it is believed to act through a variety of pathways. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In neurodegenerative diseases, it has been studied for its potential to protect neurons from oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
Studies have shown that 2,6-Dimethylbenzofuran-5-ol has a number of biochemical and physiological effects. In cancer cells, it has been shown to decrease levels of reactive oxygen species (ROS) and increase levels of antioxidant enzymes. In neurodegenerative diseases, it has been studied for its potential to protect neurons from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,6-Dimethylbenzofuran-5-ol in lab experiments include its high purity and availability, as well as its potential applications in a variety of fields. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are many potential future directions for research on 2,6-Dimethylbenzofuran-5-ol. In the field of medicine, further studies could investigate its potential as a treatment for a variety of diseases. In materials science, it could be used as a building block for the synthesis of novel materials with unique properties. In environmental science, it could be studied further as a potential pollutant and biosensor for the detection of environmental toxins. Overall, 2,6-Dimethylbenzofuran-5-ol is a compound with great potential for a wide range of scientific applications, and further research is needed to fully understand its properties and potential.
Synthesemethoden
The synthesis of 2,6-Dimethylbenzofuran-5-ol can be achieved through several methods, including the use of palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions. These methods have been successful in producing high yields of the compound with good purity.
Eigenschaften
CAS-Nummer |
16162-66-6 |
|---|---|
Produktname |
2,6-Dimethylbenzofuran-5-ol |
Molekularformel |
C10H10O2 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
2,6-dimethyl-1-benzofuran-5-ol |
InChI |
InChI=1S/C10H10O2/c1-6-3-10-8(5-9(6)11)4-7(2)12-10/h3-5,11H,1-2H3 |
InChI-Schlüssel |
VFRIOPXORYFGHL-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C(O2)C)C=C1O |
Kanonische SMILES |
CC1=CC2=C(C=C(O2)C)C=C1O |
Synonyme |
5-Benzofuranol, 2,6-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



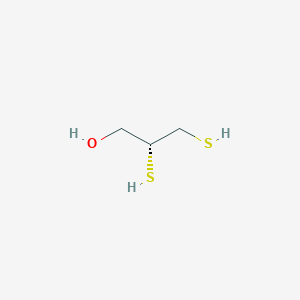
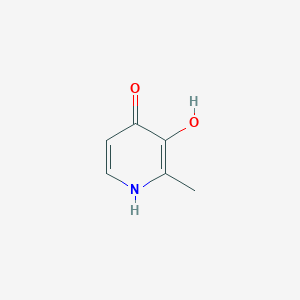
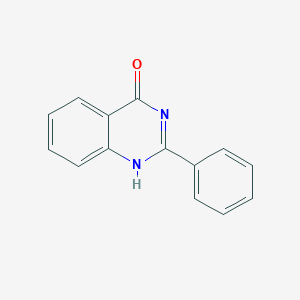
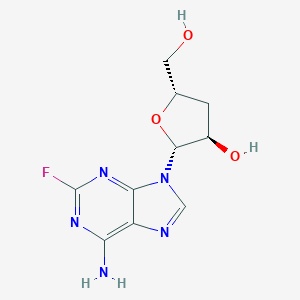
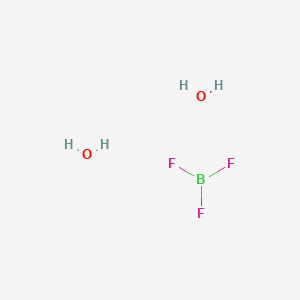
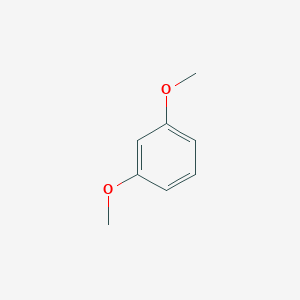
![Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl-](/img/structure/B93183.png)
